2-(邻甲苯基)苯并噻唑

描述

2-(o-Tolyl)benzothiazole is a derivative of benzothiazole, a fused heterocyclic compound that has garnered significant interest in synthetic and pharmaceutical chemistry due to its potent pharmacological activities. The benzothiazole scaffold is known for its broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties . The 2-substituted benzothiazole nucleus, in particular, has been the focus of extensive research due to its potential as a chemotherapeutic agent and its role in the development of new drugs and materials .

Synthesis Analysis

The synthesis of 2-substituted benzothiazoles, such as 2-(o-Tolyl)benzothiazole, has been achieved through various methodologies. Scientists have developed a range of reactions using different types of catalysts to improve the selectivity, purity, and yield of these compounds . Modern approaches to synthesis include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles using simple reagents . The easy functionalization of the benzothiazole moiety allows for its use as a highly reactive building block in organic and organoelement synthesis .

Molecular Structure Analysis

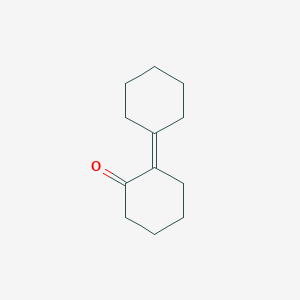

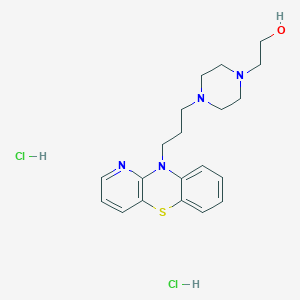

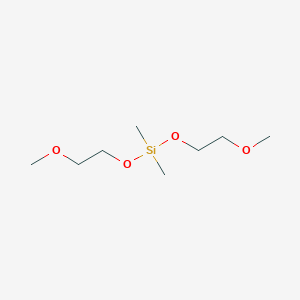

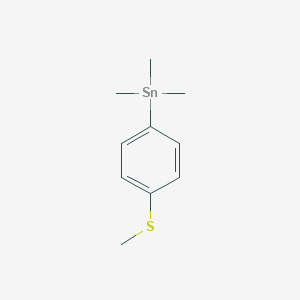

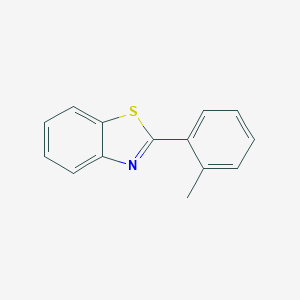

The molecular structure of 2-(o-Tolyl)benzothiazole consists of a benzothiazole core with an ortho-tolyl group attached at the 2-position. This structural arrangement is crucial for its biological activity and interaction with various biomolecules. The versatility of the benzothiazole ring system enables it to serve as a ligand to various biomolecules, which is a key factor in its medicinal applications .

Chemical Reactions Analysis

Benzothiazoles, including 2-(o-Tolyl)benzothiazole, undergo a variety of chemical reactions that are central to their biological activity. For instance, metabolism plays a significant role in the mode of action of benzothiazoles, with cytochrome P450 isoform CYP1A1 biotransforming these compounds into active and inactive metabolites . The generation of electrophilic reactive species through metabolic transformations leads to the formation of DNA adducts and cell death via the activation of apoptotic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(o-Tolyl)benzothiazole derivatives are important for their therapeutic potential. Issues such as poor bioavailability have been addressed by synthesizing prodrugs of benzothiazole derivatives to improve their physicochemical and pharmaceutical properties . The structural simplicity of the 2-arylbenzothiazole moiety allows for the development of chemical libraries that could aid in the discovery of new chemical entities .

科学研究应用

药物化学

苯并噻唑是合成和药物化学领域中的一种重要骨架。 其衍生物和金属配合物具有多种药理特性和高度的结构多样性,这证明了其在新型治疗剂研究中的重要性 .

抗菌和抗真菌特性

许多含有 2-取代苯并噻唑骨架的生物活性分子具有巨大的生物学应用,包括抗菌 和抗真菌 特性。

抗氧化和抗微生物特性

发现2-(邻甲苯基)苯并噻唑具有抗氧化 和抗微生物 特性,使其成为开发新药的宝贵化合物。

抗增殖和抗惊厥特性

该化合物还表现出抗增殖 和抗惊厥 特性,这在治疗各种疾病方面可能是有益的。

抗结核特性

最近合成新型苯并噻唑类抗结核药物取得进展,表明新合成的分子抑制浓度与标准参照药物进行比较。在新型苯并噻唑衍生物中发现了对结核分枝杆菌的更好抑制效力。 结核分枝杆菌 .

工业应用

2-芳基苯并噻唑,包括 2-(邻甲苯基)苯并噻唑,是用途广泛的骨架,具有巨大的生物学和工业应用 . 例如,它们用作 OLED 中的电致磷光发射器

未来方向

Benzothiazole derivatives, including 2-(o-Tolyl)benzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them valuable for the development of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

作用机制

Target of Action

The primary target of 2-(o-Tolyl)benzothiazole is the enzyme DprE1 . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting DprE1, 2-(o-Tolyl)benzothiazole can effectively combat M. tuberculosis .

Mode of Action

2-(o-Tolyl)benzothiazole interacts with its target, DprE1, by binding to it . This binding inhibits the function of DprE1, thereby disrupting the survival and proliferation of M. tuberculosis . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of DprE1 by 2-(o-Tolyl)benzothiazole affects the biochemical pathway responsible for the survival of M. tuberculosis . DprE1 is a key enzyme in this pathway, and its inhibition disrupts the normal functioning of the bacterium, leading to its death .

Result of Action

The primary result of the action of 2-(o-Tolyl)benzothiazole is the inhibition of M. tuberculosis growth . By inhibiting DprE1, 2-(o-Tolyl)benzothiazole disrupts the survival mechanisms of the bacterium, leading to its death . This makes 2-(o-Tolyl)benzothiazole a potential candidate for the treatment of tuberculosis .

属性

IUPAC Name |

2-(2-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWVFOHECZHTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166561 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15903-58-9 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)